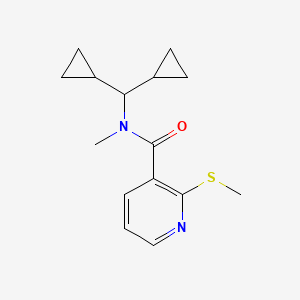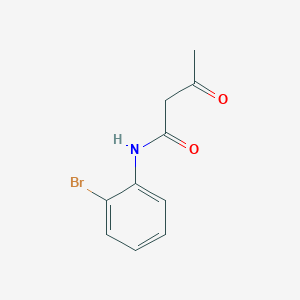![molecular formula C19H17F2N3O3S2 B2888291 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312592-95-3](/img/structure/B2888291.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DFB or DFB-PZ, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Studies
A significant area of application for derivatives of benzothiazole, which includes compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, is in antimicrobial research. Studies have synthesized and evaluated the antimicrobial activity of various substituted 2-aminobenzothiazoles derivatives. These compounds, characterized by spectral analysis and molecular docking, exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting a path for designing potent antimicrobial agents (Anuse et al., 2019).
Anti-mycobacterial Research
The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of benzothiazole derivatives in developing new anti-tubercular drugs. These compounds, evaluated through various assays, have shown promise in inhibiting mycobacterial growth, providing a basis for further exploration in anti-tuberculosis drug development (Jeankumar et al., 2013).
Anticancer Activity
Derivatives of benzothiazole have been investigated for their anticancer properties. The synthesis of new compounds and their evaluation against cancer cell lines offer insights into the therapeutic potential of benzothiazole derivatives, including structures similar to this compound, in oncology research. These studies indicate a promising avenue for anticancer drug development, emphasizing the need for further investigation into the biological activities of benzothiazole derivatives (Ravinaik et al., 2021).
Synthesis and Evaluation of Prokinetic Agents
Research into cinitapride-related derivatives, which share a structural resemblance to this compound, has highlighted the synthesis of benzimidazole derivatives with potential prokinetic activity. These compounds have been evaluated for their anti-ulcerative properties, contributing to the development of new therapeutic agents for gastrointestinal motility disorders. This area of research underscores the versatility of benzothiazole derivatives in medicinal chemistry (Srinivasulu et al., 2005).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-13-10-15(21)17-16(11-13)28-19(22-17)23-18(25)12-4-6-14(7-5-12)29(26,27)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHEBBIBSIFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2888208.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2888213.png)
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carbohydrazide](/img/structure/B2888215.png)


![2-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2888220.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2888223.png)

![6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888227.png)
![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)
![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)
